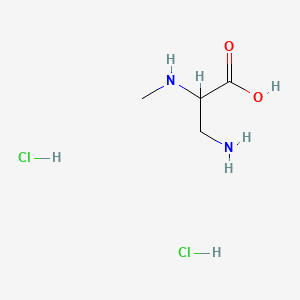
3-Amino-2-(methylamino)propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(methylamino)propanoic acid dihydrochloride: is a chemical compound with the molecular formula C4H12Cl2N2O2 It is a derivative of amino acids and is often used in research settings due to its unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methylamino)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the use of 3-Amino-2-(methylamino)propanoic acid as the primary starting material.
Reaction with Hydrochloric Acid: The compound is then reacted with hydrochloric acid to form the dihydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Automated Reaction Systems: Automated systems are employed to control the reaction conditions precisely, ensuring consistent quality and yield.
Purification and Quality Control: Advanced purification methods such as chromatography are used, followed by rigorous quality control to meet industry standards.
化学反应分析
Types of Reactions
3-Amino-2-(methylamino)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
科学研究应用
3-Amino-2-(methylamino)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
作用机制
The mechanism of action of 3-Amino-2-(methylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific context of its use in research or industrial applications.
相似化合物的比较
Similar Compounds
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 3-Amino-2-(dimethylamino)propanoic acid dihydrochloride
- 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride
Uniqueness
3-Amino-2-(methylamino)propanoic acid dihydrochloride is unique due to its specific structural features and reactivity
生物活性
3-Amino-2-(methylamino)propanoic acid dihydrochloride, also known as 2-amino-3-(methylamino)propanoic acid (BMAA), is a beta-amino acid that has garnered attention for its potential biological activities. This compound is structurally similar to other amino acids but possesses unique properties due to the presence of an additional amino group. Research has focused on its pharmacological effects, particularly in neurobiology and its implications in neurodegenerative diseases.
The molecular formula of this compound is C4H10Cl2N2O2. It is a white crystalline powder that is soluble in water, making it suitable for various biological assays.
BMAA acts primarily as an excitatory amino acid, influencing neurotransmitter systems within the central nervous system. Its mechanism of action is thought to involve:
- Glutamate Receptor Modulation : BMAA has been shown to interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity.
- Neurotoxicity : Some studies suggest that BMAA may induce neurotoxic effects, potentially contributing to the development of conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease due to its excitotoxic properties .
Neuropharmacological Effects
Research indicates that BMAA may have significant neuropharmacological effects:
- Excitatory Neurotransmission : BMAA can enhance excitatory neurotransmission by mimicking glutamate, leading to increased neuronal firing rates in certain brain regions.
- Neurodegenerative Disease Association : Epidemiological studies have linked BMAA exposure to higher incidences of ALS and other neurodegenerative diseases, particularly in populations consuming cycad seeds, which naturally contain BMAA .
Bioavailability and Pharmacokinetics
Studies have demonstrated that BMAA has high oral bioavailability. In a study involving cynomolgus monkeys, approximately 80% of administered BMAA was absorbed into systemic circulation after oral dosing, indicating effective gastrointestinal absorption and distribution .
Case Studies
- Epidemiological Studies : Research conducted in the Western Pacific region has shown a correlation between dietary intake of cycad plants (which contain BMAA) and increased rates of ALS-PD. This association highlights the potential risks associated with BMAA consumption .
- Animal Models : In rat models, BMAA administration resulted in significant alterations in motor function and behavior, supporting the hypothesis that it may contribute to neurodegeneration through excitotoxic mechanisms .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| BMAA | BMAA Structure | Excitatory neurotransmitter; linked to ALS |
| Glutamate | Glutamate Structure | Primary excitatory neurotransmitter; essential for cognitive functions |
| Aspartate | Aspartate Structure | Excitatory neurotransmitter; involved in synaptic plasticity |
属性
CAS 编号 |
17289-22-4 |
|---|---|
分子式 |
C4H11ClN2O2 |
分子量 |
154.59 g/mol |
IUPAC 名称 |
3-amino-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-3(2-5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H |
InChI 键 |
TUZJUNUBLHLFOR-UHFFFAOYSA-N |
SMILES |
CNC(CN)C(=O)O.Cl.Cl |
规范 SMILES |
CNC(CN)C(=O)O.Cl |
纯度 |
95% |
同义词 |
Propionic acid, 3-amino-2-(methylamino)-, dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















